

Validating the Synthesis of 1-(2-Bromophenyl)-1H-pyrazole: A Spectral Analysis Comparison

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Compound of Interest

Compound Name: **1-(2-Bromophenyl)-1H-pyrazole**

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A detailed guide for researchers, scientists, and drug development professionals on the synthesis and spectral validation of **1-(2-Bromophenyl)-1H-pyrazole**, with a comparative analysis against the well-characterized 1-phenyl-1H-pyrazole. This guide provides comprehensive experimental protocols, comparative spectral data, and a visual workflow to support the unambiguous identification and characterization of these N-aryl pyrazole compounds.

N-aryl pyrazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery due to their diverse biological activities. The precise synthesis and rigorous characterization of these molecules are paramount for advancing pharmaceutical research. This guide focuses on the validation of the synthesis of **1-(2-Bromophenyl)-1H-pyrazole** through a detailed examination of its spectral data (¹H NMR, ¹³C NMR, and Mass Spectrometry) and a direct comparison with the analogous, well-documented compound, 1-phenyl-1H-pyrazole.

Comparative Spectral Data

The following tables summarize the key spectral data for **1-(2-Bromophenyl)-1H-pyrazole** and the reference compound, 1-phenyl-1H-pyrazole. This side-by-side comparison facilitates the clear identification and validation of the synthesized target molecule.

Table 1: ¹H NMR Spectral Data (CDCl₃)

Compound	Proton	Chemical Shift (δ , ppm)
1-(2-Bromophenyl)-1H-pyrazole	Pyrazole H-3	Predicted: ~7.7-7.9
Pyrazole H-4	Predicted: ~6.4-6.6	
Pyrazole H-5	Predicted: ~7.5-7.7	
Aromatic H	Predicted: ~7.2-7.8	
1-phenyl-1H-pyrazole[1]	Pyrazole H-3	7.73
Pyrazole H-4	6.46	
Pyrazole H-5	7.89	
Aromatic H	7.25-7.55 (m)	

Table 2: ^{13}C NMR Spectral Data (CDCl_3)

Compound	Carbon	Chemical Shift (δ , ppm)
1-(2-Bromophenyl)-1H-pyrazole	Pyrazole C-3	Predicted: ~140-142
Pyrazole C-4	Predicted: ~107-109	
Pyrazole C-5	Predicted: ~128-130	
Aromatic C-Br	Predicted: ~118-120	
Aromatic C	Predicted: ~128-134	
1-phenyl-1H-pyrazole[1]	Pyrazole C-3	140.4
Pyrazole C-4	107.8	
Pyrazole C-5	129.5	
Aromatic C-N	140.2	
Aromatic C	119.2, 126.9, 129.5	

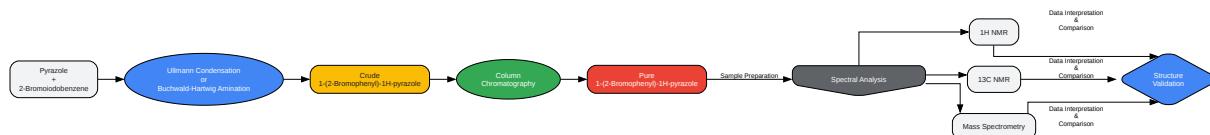
Table 3: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key m/z Fragments
1-(2-Bromophenyl)-1H-pyrazole	C ₉ H ₇ BrN ₂	223.07	Predicted: 222/224 (M ⁺), 143, 115, 76
1-phenyl-1H-pyrazole[1]	C ₉ H ₈ N ₂	144.17	144 (M ⁺), 117, 90, 77

Note: Experimental data for **1-(2-Bromophenyl)-1H-pyrazole** is not readily available in the searched literature. The predicted values are based on spectral data of analogous compounds.

Experimental Workflow and Synthesis Validation

The synthesis of N-aryl pyrazoles can be achieved through several methods, with the Ullmann condensation and Buchwald-Hartwig amination being prominent examples. The following diagram illustrates a generalized workflow for the synthesis and subsequent spectral validation of **1-(2-Bromophenyl)-1H-pyrazole**.



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Caption: Experimental workflow for the synthesis and spectral validation of **1-(2-Bromophenyl)-1H-pyrazole**.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of 1-phenyl-1H-pyrazole, which serves as a comparative model for the synthesis of **1-(2-Bromophenyl)-1H-pyrazole**. The synthesis of the target compound would follow a similar procedure, substituting iodobenzene with 2-bromoiodobenzene or another suitable aryl halide.

Synthesis of 1-phenyl-1H-pyrazole (Ullmann Condensation Approach)

Materials:

- Pyrazole
- Iodobenzene
- Copper(I) iodide (CuI)
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a stirred suspension of pyrazole (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq) in DMF, add iodobenzene (1.2 eq).
- Heat the reaction mixture at 120 °C for 24 hours under an inert atmosphere.
- After cooling to room temperature, dilute the mixture with ethyl acetate and water.
- Separate the organic layer and wash it with water and brine.

- Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-phenyl-1H-pyrazole.

Spectral Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

- Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).
- Record the ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

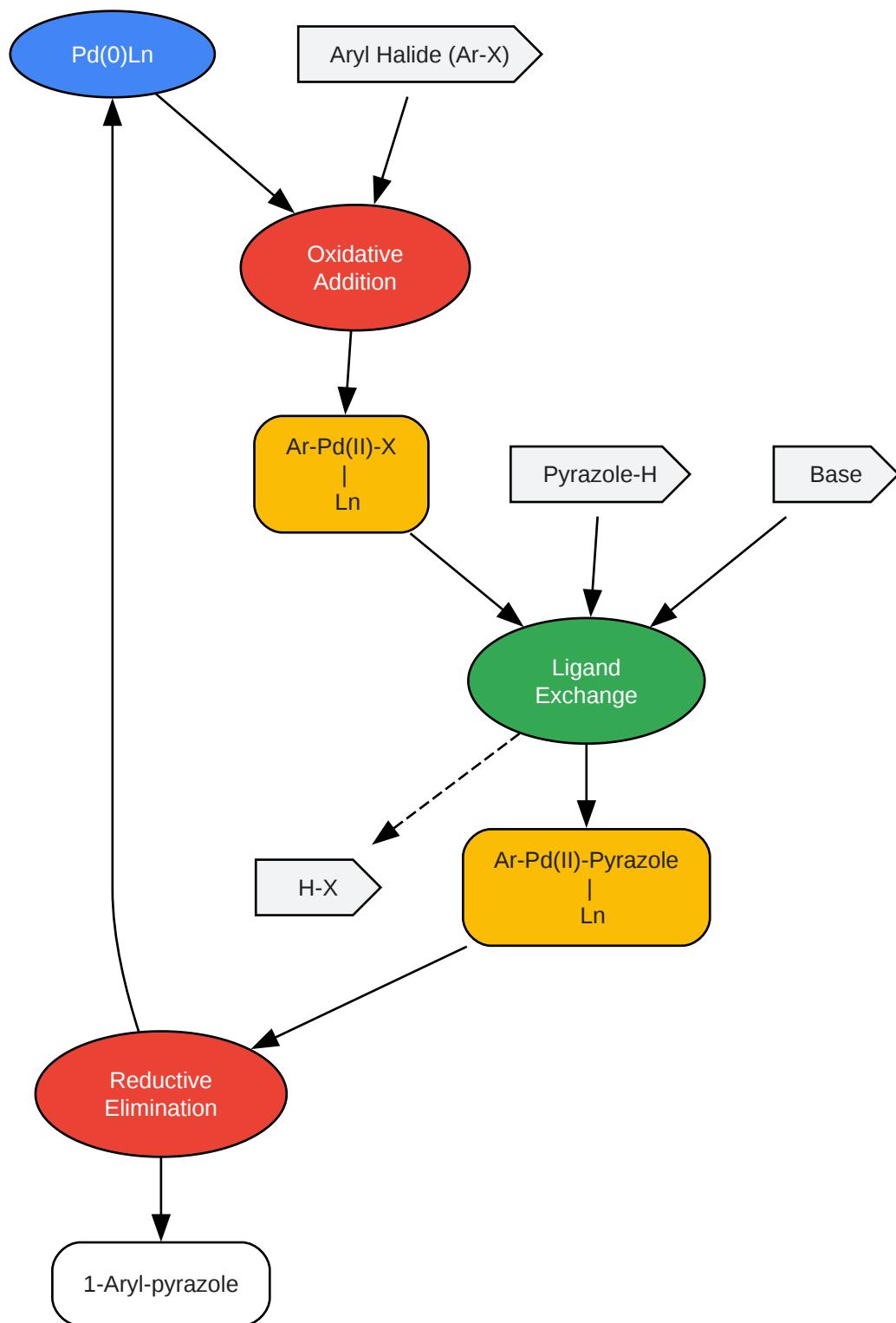
Mass Spectrometry:

- Analyze the sample using an electron ionization (EI) mass spectrometer.
- The resulting mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Alternative Synthetic Routes

While the Ullmann condensation is a classic method, the Buchwald-Hartwig amination offers a more modern and often higher-yielding alternative for the synthesis of N-aryl pyrazoles. This palladium-catalyzed cross-coupling reaction typically proceeds under milder conditions and exhibits broader substrate scope. For the synthesis of **1-(2-Bromophenyl)-1H-pyrazole**, this would involve the reaction of pyrazole with 1-bromo-2-iodobenzene or 1,2-dibromobenzene in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

The following diagram illustrates the catalytic cycle for a generic Buchwald-Hartwig amination reaction for the synthesis of N-aryl pyrazoles.



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References

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